Fmoc-3-carboxypiperidine Fmoc-3-carboxypiperidine
Brand Name: Vulcanchem
CAS No.: 158922-07-7
VCID: VC21542873
InChI: InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)
SMILES: C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C21H21NO4
Molecular Weight: 351,41 g/mole

Fmoc-3-carboxypiperidine

CAS No.: 158922-07-7

VCID: VC21542873

Molecular Formula: C21H21NO4

Molecular Weight: 351,41 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-3-carboxypiperidine - 158922-07-7

Description

Fmoc-3-carboxypiperidine, also known as 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection under mild conditions, which makes it suitable for solid-phase peptide synthesis (SPPS) protocols .

Synthesis and Use in Peptide Synthesis

Fmoc-3-carboxypiperidine is synthesized by protecting piperidine-3-carboxylic acid with the Fmoc group. This protection is typically achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxysuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is chosen for its ease of removal under basic conditions, which is crucial in peptide synthesis to avoid damaging sensitive functional groups .

Role in Peptide Synthesis

In peptide synthesis, Fmoc-3-carboxypiperidine serves as a building block, providing a protected form of piperidine that can be incorporated into peptides. The Fmoc protection allows for selective deprotection and coupling steps during SPPS, ensuring that the piperidine moiety is only exposed when desired .

Deprotection and Cleavage

The Fmoc group in Fmoc-3-carboxypiperidine is removed using a base, typically piperidine in N,N-dimethylformamide (DMF), which is a common deprotection cocktail in SPPS . This process is efficient and does not affect other acid-labile protecting groups, making it ideal for complex peptide synthesis protocols.

Deprotection Conditions

  • Deprotection Agent: 20% piperidine in DMF

  • Half-Life of Fmoc Group: Approximately 6 seconds under these conditions

Applications and Research Findings

Fmoc-3-carboxypiperidine is utilized in various biochemical applications, including the synthesis of peptides and peptide derivatives. Its incorporation into peptides can provide unique structural and functional properties, such as altered pharmacokinetics or biological activity .

Applications in Biochemistry

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to introduce piperidine moieties into peptides.

  • Pharmaceutical Research: Potential applications in drug development due to its ability to modify peptide properties.

Safety and Handling

Fmoc-3-carboxypiperidine is classified as an irritant, posing risks to skin, eyes, and respiratory health. Proper handling requires protective equipment and adherence to safety protocols to minimize exposure risks .

Hazard Classification

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

CAS No. 158922-07-7
Product Name Fmoc-3-carboxypiperidine
Molecular Formula C21H21NO4
Molecular Weight 351,41 g/mole
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)
Standard InChIKey FINXGQXNIBNREL-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Synonyms Fmoc-3-carboxypiperidine;158922-07-7;Fmoc-DL-Nip-OH;Fmoc-DL-nipecoticacid;1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylicAcid;1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylicacid;1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylicacid;1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}PIPERIDINE-3-CARBOXYLICACID;(R)-1-Fmoc-piperidine-3-carboxylicacid;1,3-Piperidinedicarboxylicacid,1-(9H-fluoren-9-ylmethyl)ester;AmbotzFAA1501;AC1MBSW3;84222_ALDRICH;90233_ALDRICH;SCHEMBL118231;ACMC-1C058;84222_FLUKA;90233_FLUKA;CTK7I9425;FINXGQXNIBNREL-UHFFFAOYSA-N;MolPort-002-501-502;1-Fmoc-piperidine-3-carboxylicacid;ANW-21805;CF-264;AKOS005068076
PubChem Compound 2756141
Last Modified Aug 15 2023

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